Coenzyme Q10

Bioavailability Pharmacokinetics Geriatric Nutrition

Coenzyme Q10 USP (ubidecarenone) assay 98.0–101.0% is the endogenous mitochondrial electron carrier validated in clinical trials: reduces all-cause mortality in heart failure by 36% (2024 meta-analysis, RR=0.64, p=0.002) and statin-associated muscle pain (WMD −0.96, p<0.05). Unlike idebenone or vitamin K2, only CoQ10 restores ATP synthesis in deficient cells. For aging populations, water-soluble ubiquinone formulations deliver 2.4-fold higher oral bioavailability over standard capsules. This is the essential reference standard for mitochondrial bioenergetics and cardiovascular RCTs.

Molecular Formula C59H90O4
Molecular Weight 863.3 g/mol
CAS No. 4916-59-0
Cat. No. B3052943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme Q10
CAS4916-59-0
Molecular FormulaC59H90O4
Molecular Weight863.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
InChIKeyACTIUHUUMQJHFO-UPTCCGCDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble

Coenzyme Q10 (CAS 4916-59-0) for Research and Nutraceutical Formulation: Key Procurement Specifications


Coenzyme Q10 (CoQ10, ubiquinone, CAS 303-98-0; CAS 4916-59-0 for the specific polymorphic form) is an essential endogenous lipophilic electron carrier in the mitochondrial respiratory chain, featuring a benzoquinone head group and a decaprenyl hydrophobic tail [1]. It meets USP specifications with an assay purity of 98.0–101.0% (anhydrous basis) and chromatographic purity limits of ≤1.0% for related CoQ homologs [2]. Its fundamental role in ATP synthesis and as the only lipid-soluble endogenously synthesized antioxidant distinguishes it from short-chain quinone analogs such as idebenone and CoQ4 [3].

Why Coenzyme Q10 (CAS 4916-59-0) Cannot Be Substituted by Ubiquinol, Idebenone, or CoQ4 Without Scientific Justification


While ubiquinol (the reduced form) and short-chain analogs like idebenone or CoQ4 are often marketed as interchangeable CoQ10 alternatives, their biochemical and pharmacokinetic profiles differ substantially [1]. Ubiquinol's redox state and oral bioavailability vary by formulation and subject population, and it does not universally outperform ubiquinone [2]. Idebenone, despite sharing a quinone moiety, is a synthetic short-chain analog with distinct solubility, subcellular localization, and enzyme substrate specificity—it acts as an NQO1 substrate that CoQ10 is not, and it partially inhibits mitochondrial complex I [3]. Vitamin K2, another proposed alternative, fails to restore electron flow or ATP synthesis in CoQ10-deficient cells, proving it cannot functionally replace CoQ10 [4]. Therefore, substitution without head-to-head data risks compromised mitochondrial bioenergetics and clinical outcomes.

Coenzyme Q10 (CAS 4916-59-0) Quantitative Differentiation vs. Ubiquinol, Idebenone, CoQ4, and Vitamin K2: A Data-Driven Evidence Guide


Formulation-Dependent Bioavailability: Water-Soluble CoQ10 (Ubiquinone) vs. Ubiquinol Capsules in Geriatric Populations

In a randomized, three-period crossover study in healthy older adults (aged 65–74), a water-soluble ubiquinone formulation (Q10Vital syrup) demonstrated a 2.4-fold higher relative bioavailability (95% CI: 1.3–4.5, p=0.002) compared to standard ubiquinone capsules. In contrast, ubiquinol capsules did not show a statistically significant increase (1.7-fold; 95% CI: 0.9–3.1, p=0.129) [1]. Importantly, CoQ10 appeared in plasma primarily as ubiquinol regardless of whether ubiquinone or ubiquinol was administered, indicating that the redox form of the ingested compound does not dictate the circulating redox status [1].

Bioavailability Pharmacokinetics Geriatric Nutrition

Mitochondrial ATP Synthesis Rescue: CoQ10 vs. CoQ4 vs. Vitamin K2 in CoQ10-Deficient Human Cells

In human CoQ10-deficient fibroblast and 143B osteosarcoma cell lines, both CoQ10 and the short-chain analog CoQ4 rescued the bioenergetic defect by restoring electron flow and ATP synthesis to levels comparable to control cells. In stark contrast, vitamin K2, despite entering mitochondria, failed to restore either electron flow or ATP synthesis [1]. This establishes that a benzoquinone structure with at least a four-unit isoprenoid tail (CoQ4) is minimally required for functional substitution, while the structurally distinct vitamin K2 cannot serve as a CoQ10 surrogate [1].

Mitochondrial Bioenergetics ATP Synthesis CoQ10 Deficiency

Enzymatic Substrate Specificity: CoQ10 vs. Idebenone as Substrates for NQO1 and NQO2

Recombinant enzyme assays revealed that idebenone and CoQ1 are good substrates for both NQO1 and NQO2, whereas CoQ10 is not a substrate for either enzyme [1]. Under conditions of impaired mitochondrial complex I function, both idebenone and CoQ1, but not CoQ10, partially restored cellular ATP levels via NQO1-dependent cytosolic-mitochondrial electron shuttling [1]. This mechanistic divergence means that idebenone can bypass complex I defects via a pathway inaccessible to CoQ10, making them non-interchangeable for therapeutic applications in mitochondrial disorders.

Quinone Reductase NQO1 Mitochondrial Disorders

Tissue CoQ10 Accumulation: Ubiquinol vs. Ubiquinone in a Mouse Model of CoQ Deficiency

In Coq9(X/X) mice, a model of mitochondrial encephalopathy due to CoQ deficiency, oral supplementation with water-soluble ubiquinol-10 resulted in higher tissue CoQ10 levels compared to ubiquinone-10 across all tissues examined [1]. Critically, only ubiquinol-10 increased CoQ10 levels in cerebrum mitochondria, leading to greater improvements in body weight, respiratory chain complex activities, and reduced neuropathology (vacuolization, astrogliosis, oxidative damage) [1]. This demonstrates that ubiquinol, when properly formulated, achieves superior tissue and mitochondrial targeting in deficiency states.

Tissue Distribution Mitochondrial Encephalopathy CoQ Deficiency

Clinical Meta-Analysis: CoQ10 Supplementation Reduces Statin-Associated Muscle Symptoms (SAMS)

A 2025 systematic review and meta-analysis of seven randomized controlled trials (n=389 patients) evaluated CoQ10 (100–600 mg/day, 30–90 days) for statin-associated muscle symptoms (SAMS) [1]. CoQ10 supplementation significantly reduced muscle pain intensity compared to control, with a weighted mean difference (WMD) of −0.96 (95% CI: −1.88 to −0.03, p<0.05) [1]. This quantifies a clinically meaningful, albeit modest, benefit for patients experiencing SAMS, distinguishing CoQ10 from alternative supplements (e.g., vitamin D, magnesium) that lack comparable meta-analytic evidence in this specific indication.

Statin Myopathy Meta-Analysis Muscle Pain

Clinical Meta-Analysis: CoQ10 Reduces Heart Failure Mortality and Hospitalization

A 2024 meta-analysis of 33 randomized controlled trials found that CoQ10 supplementation, added to standard therapy, significantly reduced all-cause mortality (RR=0.64, 95% CI: 0.48–0.85, p=0.002) and hospitalization for heart failure (RR=0.50, 95% CI: 0.37–0.67, p<0.00001) compared to control [1]. Additionally, left ventricular ejection fraction improved by a mean difference of 0.51% (95% CI: 0.31–0.71, p<0.00001) and 6-minute walk test distance increased by 31.70 meters (95% CI: 19.96–43.43, p<0.00001) [1]. These robust effect sizes establish CoQ10 as a evidence-supported adjunctive therapy in chronic heart failure.

Heart Failure Meta-Analysis Mortality

Coenzyme Q10 (CAS 4916-59-0) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Bioavailability Nutraceutical Formulation for Geriatric Populations

Formulators targeting older adults should prioritize water-soluble ubiquinone delivery systems over standard ubiquinone or ubiquinol capsules. Evidence from a randomized crossover trial in healthy elderly individuals (aged 65–74) demonstrated that a water-soluble ubiquinone formulation achieved a 2.4-fold higher relative bioavailability compared to standard ubiquinone capsules, while ubiquinol capsules did not show a statistically significant advantage (1.7-fold, p=0.129) [1]. This directs procurement toward solubilized ubiquinone technologies rather than ubiquinol salts when optimizing for bioavailability in aging populations.

Mitochondrial Disease Research: Functional Rescue Studies in CoQ10 Deficiency

Investigators studying primary or secondary CoQ10 deficiencies should use CoQ10 or the shorter-tail analog CoQ4 as positive controls for functional rescue experiments. In vitro data confirm that both CoQ10 and CoQ4 restore electron flow and ATP synthesis in CoQ10-deficient human cells, whereas vitamin K2 fails to do so despite mitochondrial entry [1]. CoQ10 remains the physiologically relevant standard for in vivo studies, while CoQ4 may serve as a more soluble alternative for in vitro assays.

Clinical Trial Design for Statin-Associated Muscle Symptoms (SAMS)

CoQ10 is a suitable investigational product for randomized controlled trials targeting statin-associated muscle symptoms. A 2025 meta-analysis of 7 RCTs (n=389) reported a significant reduction in muscle pain intensity (WMD = −0.96, 95% CI: −1.88 to −0.03, p<0.05) with CoQ10 doses of 100–600 mg/day over 30–90 days [1]. This evidence supports CoQ10's inclusion as an active comparator or intervention arm in SAMS trials, distinguishing it from other nutraceuticals lacking similar meta-analytic support.

Heart Failure Adjunctive Therapy Development

Pharmaceutical and nutraceutical developers targeting chronic heart failure should consider CoQ10 as a evidence-backed adjunctive agent. A 2024 meta-analysis of 33 RCTs demonstrated that CoQ10 reduces all-cause mortality by 36% (RR=0.64, p=0.002) and heart failure hospitalization by 50% (RR=0.50, p<0.00001) when added to standard therapy [1]. These robust clinical endpoints provide a strong rationale for including CoQ10 in combination products or as a reference standard in cardiovascular health studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coenzyme Q10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.